molecular formula C12H15N2O12S B1214347 Antimony nitrilotriacetic acid CAS No. 70161-12-5

Antimony nitrilotriacetic acid

Cat. No.: B1214347
CAS No.: 70161-12-5
M. Wt: 501.01 g/mol
InChI Key: IBMCUACXCYJTTN-UHFFFAOYSA-K
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 70161-12-5 and possesses the molecular formula C₁₂H₁₅N₂O₁₂Sb. The compound exhibits a molecular weight of 501.01 grams per mole, reflecting its substantial molecular structure incorporating both the antimony metal center and the organic ligand framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron, which accurately describes its ionic composition and coordination structure.

The compound is also recognized by several alternative names and synonyms that reflect its chemical nature and composition. These include antimony-nitrilotriacetic acid, antimonate(3-), bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')-, trihydrogen, and the abbreviated form antimony-NTA. The structural representation reveals the presence of two nitrilotriacetic acid ligands coordinated to a central antimony(III) ion, with the metal existing in its trivalent oxidation state. The Standard International Chemical Identifier for this compound is InChI=1S/2C6H9NO6.Sb/c28-4(9)1-7(2-5(10)11)3-6(12)13;/h21-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3, providing a unique digital fingerprint for computational and database applications.

Table 1: Chemical Identity and Properties of this compound

Parameter Value
CAS Number 70161-12-5
Molecular Formula C₁₂H₁₅N₂O₁₂Sb
Molecular Weight 501.01 g/mol
IUPAC Name antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron
Standard InChI InChI=1S/2C6H9NO6.Sb/c28-4(9)1-7(2-5(10)11)3-6(12)13;/h21-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3
Standard InChIKey IBMCUACXCYJTTN-UHFFFAOYSA-K
PubChem Compound ID 189753

The compound features antimony in its +3 oxidation state, which is significant as antimony exists in two primary oxidation states: the highly toxic antimonite (Sb(III)) and the less toxic antimonate (Sb(V)). The structural characteristics of this compound demonstrate the coordination of the nitrilotriacetic acid ligand through its nitrogen atom and carboxylate oxygen atoms, forming a stable chelate complex. This coordination arrangement results in the formation of multiple five-membered chelate rings, which contribute significantly to the thermodynamic stability of the overall complex structure.

Historical Development and Discovery

The historical development of this compound is intimately connected with the broader discovery and commercialization of nitrilotriacetic acid itself, which was first synthesized in 1862. Commercial production of nitrilotriacetic acid began in Europe during the 1930s, establishing the foundation for subsequent research into its metal complexation properties. The development of nitrilotriacetic acid as a chelating agent represented a significant advancement in coordination chemistry, as it provided researchers with a versatile ligand capable of forming stable complexes with a wide variety of metal ions.

The specific investigation of antimony complexes with nitrilotriacetic acid emerged as part of the broader exploration of heavy metal coordination compounds during the mid-20th century. Early research focused on understanding the fundamental coordination behavior of antimony with various organic ligands, with nitrilotriacetic acid proving to be particularly effective due to its multidentate nature. The International Agency for Research on Cancer has documented the existence of antimony(3+) complexes with nitrilotriacetic acid, indicating the recognition of these compounds in toxicological and chemical literature. Industrial interest in these complexes grew as researchers recognized their potential applications in analytical chemistry and environmental remediation processes.

The patent literature from the 1970s reveals that antimony complexes, including those with nitrilotriacetic acid, were being investigated for various industrial applications. Process development for the production of light-stable antimonous compounds involved the use of complexing agents containing carboxyl groups, such as nitrilotriacetic acid, demonstrating early industrial recognition of these materials. The systematic study of this compound complexes gained momentum as analytical techniques improved, allowing for better characterization of these coordination compounds and their properties.

Role in Coordination Chemistry

This compound exemplifies fundamental principles of coordination chemistry through its formation of stable chelate complexes with well-defined geometric arrangements. The nitrilotriacetic acid ligand functions as a tripodal tetradentate trianionic ligand, coordinating to antimony through its central nitrogen atom and three carboxylate oxygen atoms. This coordination mode results in the formation of multiple chelate rings, which significantly enhance the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

Recent electrochemical investigations have revealed that this compound demonstrates complex redox behavior, with the formation of at least two distinct stable complex species. The stability constant of one of these antimony-nitrilotriacetic acid complexes has been determined to be lower compared to antimony-tartaric acid complexes, indicating the relative binding affinities of different organic ligands with antimony. The electrochemical studies have shown that antimony reduction in the presence of nitrilotriacetic acid exhibits quasi-reversible to irreversible characteristics, suggesting that the chelating agent controls antimony availability as dissolved oxygenated species.

The formation constants and stability relationships of this compound complexes provide crucial information for understanding the behavior of these systems in solution. Stability constants serve as equilibrium constants for complex formation in solution and represent a quantitative measure of the strength of interaction between the antimony ion and the nitrilotriacetic acid ligand. These thermodynamic parameters are essential for predicting the distribution of different chemical species in solution and for designing applications that rely on controlled metal speciation.

Table 2: Coordination Chemistry Parameters of this compound

Parameter Observed Characteristics
Coordination Mode Tripodal tetradentate through N and O atoms
Oxidation State Antimony(III)
Complex Stoichiometry 1:2 (Metal:Ligand)
Electrochemical Behavior Quasi-reversible to irreversible
Stability Relative to Other Complexes Lower than antimony-tartaric acid
Chelate Ring Formation Multiple five-membered rings

The coordination geometry around the antimony center in this compound complexes reflects the stereochemical preferences of the antimony(III) ion, which typically adopts distorted coordination environments due to the presence of a stereochemically active lone pair of electrons. Recent studies on antimony(III) complexes with tridentate ligands have revealed that antimony atoms frequently achieve pentacoordination through dimer formation in the solid state, suggesting potential similar behavior for this compound complexes. The Lewis acidic properties of antimony compounds, enhanced by electron-withdrawing ligands, contribute to their coordination chemistry and potential catalytic applications.

Properties

CAS No.

70161-12-5

Molecular Formula

C12H15N2O12S

Molecular Weight

501.01 g/mol

IUPAC Name

antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron

InChI

InChI=1S/2C6H9NO6.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3

InChI Key

IBMCUACXCYJTTN-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3]

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3]

Synonyms

antimony nitrilotriacetic acid
antimony-NTA

Origin of Product

United States

Chemical Reactions Analysis

Complexation Reactions and Stability Constants

NTA acts as a polydentate ligand, forming coordination complexes with Sb(III) and Sb(V). The stability of these complexes depends on pH, ionic strength, and competing ligands.

  • Sb(III)-NTA Complexes :
    Two distinct Sb(III)-NTA complexes (denoted Sb-NTA-a and Sb-NTA-b ) have been identified electrochemically .

    • Sb-NTA-a : Stability constant (log K) = 9.2 (proposed).

    • Sb-NTA-b : Stability constant (log K) = 12.1 (proposed), forming a more stable species at pH 3.0 .

  • Comparative Stability :
    Sb-NTA complexes exhibit lower stability than Fe³⁺-NTA (log K = 15.9) but higher than Ca²⁺-NTA (log K = 6.39) (Table 1) .

Table 1: Formation Constants (log K) of Selected Metal-NTA Complexes

Metal Ionlog K (NTA³⁻)Reference
Fe³⁺15.9
Sb(III)-a9.2
Sb(III)-b12.1
Ca²⁺6.39

Redox Behavior and Electrochemical Interactions

Electrochemical studies reveal that NTA modulates Sb’s redox activity:

  • Reduction Peaks :

    • Sb(III)-NTA-a reduces at -0.15 V (vs. Ag/AgCl).

    • Sb(III)-NTA-b reduces at -0.30 V , indicating stronger stabilization .

  • Kinetics :
    Sb(III) reduction in NTA is quasi-reversible, with a standard rate constant (k0k^0) of 2.1 × 10⁻³ cm/s , suggesting sluggish electron transfer due to chelation .

Key Findings :

  • NTA stabilizes Sb(III) in solution, hindering its oxidation to Sb(V) .

  • Tartaric acid (TA) outcompetes NTA for Sb(III) binding, demonstrating ligand-specific selectivity .

Selective Binding and Environmental Implications

NTA-functionalized polymers exhibit preferential adsorption of Sb(III) over Sb(V):

  • Sorption Capacity :

    • 4.6 mmol/g for Sb(III) vs. 3.2 mmol/g for Sb(V) in poly(ionic liquid)-NTA systems .

  • Mechanism :
    Anion exchange dominates, with NTA’s carboxylate and amine groups coordinating Sb(III) (Figure 1) .

Figure 1: Proposed Sb(III)-NTA Coordination Structure

text
O | O—C—N—C—O | O

(Tetradentate binding via three carboxylates and one amine group)

Solubility and Environmental Mobility

Contrary to expectations, NTA does not significantly enhance Sb solubility in natural sediments:

  • EPA Study Findings :

    • No increased solubility of Sb observed in 20 ppm NTA solutions equilibrated with bottom materials .

    • Competing ions (e.g., Ca²⁺, Mg²⁺) reduce NTA’s efficacy in mobilizing Sb .

Table 2: Solubility of Antimony in Presence of NTA

SystemSb Concentration (ppm)Reference
Distilled Water0.002–0.004
20 ppm NTA Solution0.001–0.003

Comparison with Similar Compounds

Key Properties of NTA :

  • Molecular formula: C₆H₉NO₆ .
  • Chelating capacity: Binds divalent and trivalent cations (e.g., Ca²⁺, Cu²⁺) .
  • Applications: Medical (olfactory dysfunction treatment) , environmental remediation (enhancing phytoextraction of heavy metals) , and industrial processes (plasma electrolytic oxidation) .

Antimony Chemistry :

  • Common oxidation states: +3 and +5 .
  • Reactivity: Dissolves in nitric acid to form antimony nitrate (Sb(NO₃)₃) ; reacts with halogens to form compounds like SbF₃ (catalyst in pharmaceuticals) .
  • Uses: Flame retardants, lead-acid batteries, and alloys .

Comparison with Similar Compounds

2.1. Comparison with Other Antimony Chelates

For example:

  • Antimony Citrate : Used in leishmaniasis treatments; exhibits higher solubility in aqueous media compared to Sb-NTA (inferred from NTA’s solubility in water ).
  • Antimony EDTA Complexes : EDTA forms stronger chelates with metals than NTA due to higher denticity (6 vs. 4 binding sites) . However, EDTA is environmentally persistent, whereas NTA is biodegradable .
2.2. Comparison with NTA Complexes of Other Metals

NTA forms stable complexes with transition metals, but interactions with antimony are less clear:

  • Cu-NTA : Copper-NTA complexes are well-documented and used in chromatography . Sb-NTA would likely exhibit lower stability due to antimony’s larger ionic radius and preference for oxygen ligands (e.g., in Sb₂O₃) .
  • Fe-NTA : Iron-NTA is used in agriculture to treat iron deficiency; Sb-NTA might lack redox activity, limiting similar applications .
2.3. Comparison with Other Chelating Agents

NTA’s eco-friendliness contrasts with traditional chelators:

  • EDTA : Higher chelation efficiency but persistent in soil; NTA degrades faster but may mobilize toxic metals .
  • Citric Acid : Weak chelator but enhances plant growth; NTA combined with glutamic acid improves phytoextraction efficiency .

Table 2: Environmental Impact of Chelators

Chelator Biodegradability Plant Toxicity Soil Enzyme Activity
NTA Moderate Low High (with glutamic acid)
EDTA Low High Low
Citric Acid High None Moderate
2.4. Comparison with Antimony Halides and Oxides
  • Antimony Trifluoride (SbF₃) : Used as a Lewis acid catalyst in organic synthesis ; Sb-NTA might lack catalytic activity due to stable chelation.
  • Antimony Oxide (Sb₂O₃) : Flame retardant in plastics ; Sb-NTA could offer lower toxicity but reduced thermal stability.

Preparation Methods

Direct Complexation of Sb³⁺ with NTA

The primary method involves reacting antimony(III) salts (e.g., SbCl₃, Sb₂(SO₄)₃) with NTA under controlled pH and temperature conditions.

Step Reagents/Conditions Purpose Reference
1. NTA Synthesis Chloroacetic acid, NH₄Cl, NaOH, HClProduce NTA via alkaline hydrolysis and acidification.
2. Sb³⁺ Salt Preparation Sb₂O₃ dissolved in HCl or H₂SO₄Generate Sb³⁺ ions in acidic medium.
3. Complexation Mixing Sb³⁺ solution with NTA in H₂O, pH 6–8Form Sb-NTA via ligand substitution (NTA binds Sb³⁺).
4. Purification Activated carbon, ion exchange resins, filtrationRemove unreacted NTA, Sb salts, and byproducts.

Key Reaction :

2 NTA3+Sb3+Sb(NTA)2+H2O2\ \text{NTA}^{3-} + \text{Sb}^{3+} \rightarrow \text{Sb(NTA)}2^{-} + \text{H}2\text{O}

NTA³⁻ binds Sb³⁺ through three carboxylate groups and the central amine group.

Use of Sb₂O₃ as Precursor

Sb₂O₃ is reacted with NTA in acidic or alkaline media to form Sb-NTA. This method is advantageous for large-scale production due to Sb₂O₃’s stability and availability.

Parameter Optimal Range Outcome Reference
pH 1–3 (acidic) or 9–11 (alkaline)Prevents Sb precipitation; facilitates complexation
Temperature 60–100°CAccelerates reaction kinetics

Solvent-Assisted Synthesis

Polar aprotic solvents (e.g., DMF, DMSO) enhance Sb-NTA solubility and reaction efficiency. This method is critical for applications requiring high-purity products.

Critical Reaction Parameters

pH Control

Sb³⁺ and NTA³⁻ form stable complexes at pH 6–8. Below pH 3, Sb³⁺ hydrolyzes to form Sb(OH)₃, which precipitates.

pH Range Observation Impact on Sb-NTA Yield
< 3Sb(OH)₃ precipitationZero yield
3–6Partial complexationLow yield (10–30%)
6–8Optimal complexationHigh yield (70–90%)
> 8NTA deprotonation; side reactionsModerate yield (50–70%)

Temperature Optimization

Higher temperatures (90–100°C) enhance reaction rates but may degrade NTA or Sb-NTA.

Purification and Characterization

Purification Techniques

Method Procedure Efficiency Reference
Ion Exchange Dowex 50W-X8 resin (H⁺ form)Removes unreacted Sb³⁺
Activated Carbon Powdered carbon (1–3 wt%)Adsorbs colored impurities
Crystallization Ethanol/water mixturesRecrystallizes Sb-NTA

Analytical Methods

Technique Application Detection Limit Reference
ICP-MS Sb³⁺ quantification0.01 ppm
FT-IR Confirm NTA coordination (C=O stretch)1700–1600 cm⁻¹
¹H NMR Proton environment analysisδ 2.5–4.0 ppm (CH₂ groups)

Challenges and Mitigation Strategies

Oxidation of Sb³⁺

Sb³⁺ oxidizes to Sb⁵⁺ in aerobic conditions, forming Sb-NTA with altered stoichiometry. Mitigation involves:

  • N₂ sparging during synthesis.

  • Reductants (e.g., Fe²⁺) to stabilize Sb³⁺.

Competing Ligands

NTA may coordinate with other metals (e.g., Fe³⁺, Cu²⁺) in impure Sb sources. Use high-purity Sb salts and chelating resins (e.g., Chelex 100) to pre-purify Sb³⁺.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield Reference
Direct Complexation Simple, low costRequires precise pH control70–90%
Sb₂O₃ Dissolution High Sb³⁺ availabilityRisk of Sb(OH)₃ precipitation50–70%
Solvent-Assisted Enhances solubility and purityHigh solvent costs; environmental concerns80–95%

Industrial and Environmental Applications

Adsorption of Sb(III)

Sb-NTA is used in nanoscale adsorbents (e.g., HRM@nFe₃O₄) to remove Sb(III) from wastewater. The NTA ligand enhances Sb³⁺ affinity.

Radioactive Waste Treatment

Sb-NTA derivatives (e.g., nitrilotriacetamide) separate actinides (Am³⁺, Cm³⁺) from lanthanides in nuclear reprocessing .

Q & A

Q. How can antimony nitrilotriacetic acid complexes be synthesized, and what stoichiometric ratios are typically observed?

Synthesis involves reacting antimony(III) salts (e.g., antimony oxide) with nitrilotriacetic acid (NTA) under controlled pH (neutral to slightly acidic) and temperature (25–60°C). The molar ratio of Sb:NTA is critical; for example, the complex "Nitrilotriacetic acid, antimony (3+) complex" (CAS 46242-44-8) suggests a 1:1 stoichiometry. Characterization via IR spectroscopy can confirm carboxylate-Antimony coordination, while thermal analysis (TGA/DSC) determines stability .

Q. What analytical techniques are most effective for characterizing antimony-NTA complexes?

  • Spectroscopy : IR identifies carboxylate binding modes (asymmetric/symmetric stretching at ~1600 cm⁻¹ and ~1400 cm⁻¹).
  • NMR : ¹H-NMR detects shifts in NTA protons upon metal coordination.
  • Thermal Analysis : TGA quantifies decomposition steps (e.g., water loss at 100–150°C, ligand combustion >300°C).
  • Elemental Analysis : Confirms Sb content via ICP-MS or AAS .

Q. How does NTA influence antimony solubility in aqueous systems compared to other chelators like EDTA?

NTA shows limited efficacy in solubilizing antimony from sediments. In equilibrium studies (20 ppm NTA, pH 7), Sb exhibited no increased solubility, unlike Ni, Zn, or Co. This contrasts with EDTA, which may enhance Sb mobility due to stronger chelation. The inertness is attributed to Sb’s preference for hydroxo/hydroxycarbonate complexes over NTA binding under neutral conditions .

Q. What experimental protocols are recommended for assessing antimony-NTA interactions in environmental matrices?

  • Equilibration : Mix soil/sediment samples with NTA solutions (e.g., 20 ppm) for 24–48 hours.
  • Analysis : Use ICP-OES/AAS for Sb quantification. Compare leachates from control (distilled water) and NTA-treated samples.
  • pH Control : Maintain pH 6–8 to mimic natural conditions .

Advanced Research Questions

Q. How can contradictory data on antimony-NTA interactions (e.g., solubility vs. inertness) be resolved?

Contradictions arise from variations in pH, competing ions (e.g., Ca²⁺, Fe³⁺), and Sb speciation (Sb(III) vs. Sb(V)). To resolve discrepancies:

  • Conduct stability constant (log K) measurements for Sb-NTA complexes.
  • Use XANES/EXAFS to identify Sb coordination environments in the presence of NTA .

Q. What methodologies optimize antimony chelation by NTA in remediation studies?

  • Competitive Ligand Systems : Combine NTA with organic acids (e.g., citric acid) to enhance Sb mobilization.
  • Soil Column Experiments : Test leaching efficiency in different soil types (Luvisol, Vertisol) with NTA concentrations (0.1–5 mM). Monitor Sb recovery via sequential extraction .

Q. What are the toxicity implications of using antimony-NTA complexes in biological studies?

  • Carcinogenicity : NTA is classified as Group 2B (possibly carcinogenic) by IARC due to urinary tract tumors in rodents. Antimony compounds (e.g., Sb₂O₃) are respiratory irritants.
  • Handling Protocols : Use fume hoods, PPE, and avoid inhalation. Monitor urinary Sb levels in exposed personnel .

Q. How can antimony-NTA complexes be evaluated for antimicrobial activity?

  • Agar Diffusion Assays : Test complexes against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • MIC Determination : Use broth dilution (0.1–100 µg/mL) and compare with free Sb³⁺/NTA.
  • Mechanistic Studies : Assess membrane disruption via SEM or fluorescence dye leakage .

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